H-Homoglu(ome)-OH-HCl; H-Aad(OMe)-OH.HC; (S)-2-aminoheptanedioic acid
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Overview
Description
(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride is an organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a carboxylic acid group. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminohexanoic acid and methanol.
Methoxylation: The aminohexanoic acid undergoes methoxylation in the presence of a suitable catalyst to introduce the methoxy group.
Oxidation: The intermediate product is then oxidized to form the 6-oxo group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled reactions.
Purification: Employing purification techniques such as crystallization and filtration to obtain high-purity products.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Hydroxylated Derivatives: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Oxidized Derivatives: From oxidation reactions.
Scientific Research Applications
(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Metabolic Pathways: It participates in metabolic pathways involving amino acids and their derivatives.
Signal Transduction: The compound may influence signal transduction pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
6-aminohexanoic acid: Lacks the methoxy and oxo groups.
2-amino-6-oxohexanoic acid: Lacks the methoxy group.
2-amino-6-methoxyhexanoic acid: Lacks the oxo group.
Uniqueness
(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride is unique due to the presence of both the methoxy and oxo groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are essential.
Properties
IUPAC Name |
2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPRBBKYRZVRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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